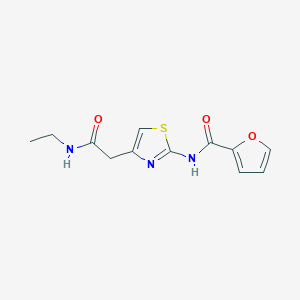

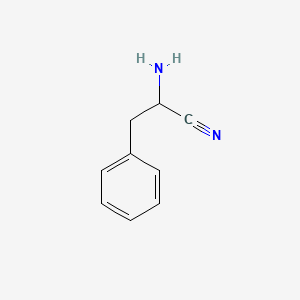

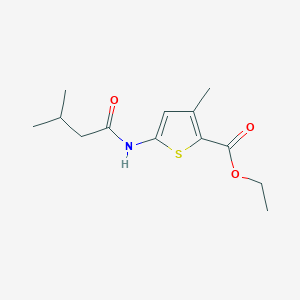

2-Amino-3-phenylpropanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-3-phenylpropanenitrile involves various strategies, including the direct functionalization of aromatic compounds and the use of cyanide reagents. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from 3-phenyl-2-aminopropanenitrile showcases the versatility of this compound in generating complex structures with pharmaceutical relevance (Ha, Ahn, & Lee, 1999).

Molecular Structure Analysis

Molecular structure analysis reveals the intricacies of 2-Amino-3-phenylpropanenitrile's geometry and electronic configuration. Studies like the vibrational assignment and structure analysis of similar molecules highlight the presence of intramolecular hydrogen bonding, which significantly affects the molecule's stability and reactivity (Raissi, Yarali, Farzad, & Nowroozi, 2006).

Aplicaciones Científicas De Investigación

1. Nitroxide-Mediated Homogeneous and Heterogeneous Polymerizations

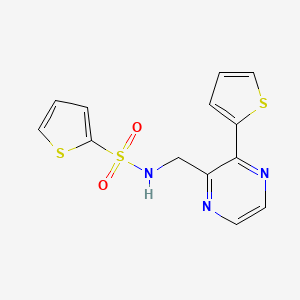

- Summary of Application: “2-Amino-3-phenylpropanenitrile” is used in the synthesis of Tetraphenylethylene (TPE)-containing 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (NH2-TEMPO) and 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007). These compounds are used to mediate/initiate Nitroxide-Mediated Polymerization (NMP) in both homogeneous and heterogeneous polymerization systems .

- Methods of Application: The introduction of TPE groups decreased the C–O bond dissociation energy (BDE) of NH2-TEMPO-St and led to more efficient NMP with a higher reaction rate, even at lower temperatures .

- Results or Outcomes: For both solution polymerization and miniemulsion polymerization, quantitative information of the polymerization process could be easily acquired with the naked eye without destroying the reaction system, by building the relationship between the increased photoluminescence (PL) intensity of the system and monomer conversion as well as the molecular weight (Mn) .

2. Nitroxide-Mediated Polymerization with Oxygen Tolerance

- Summary of Application: “2-Amino-3-phenylpropanenitrile” is used in the synthesis of alkoxyamine 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007), which is used as the initiator in Nitroxide-Mediated Polymerization (NMP) with oxygen tolerance .

- Methods of Application: Without traditional degassing operation, the resultant polymerization exhibited similar living and control behavior as the one performed under degassing . This oxygen tolerant NMP system was suitable for the homopolymerization of both 1,1-disubstituted monomers as well as the monosubstituted ones .

- Results or Outcomes: The chain extension based on macroalkoxyamines derived from Dispolreg 007 could also be performed without degassing . The characteristics of this oxygen tolerant and simple system may provide exciting new opportunities for increased versatility of NMP polymerization in the industrial fields .

Propiedades

IUPAC Name |

2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-phenylpropanenitrile | |

CAS RN |

55379-75-4 | |

| Record name | 2-Amino-3-phenylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)